molecular formula C7H5N3S B179578 5-Amino-3-methylthiophene-2,4-dicarbonitrile CAS No. 52603-48-2

5-Amino-3-methylthiophene-2,4-dicarbonitrile

Cat. No.: B179578
CAS No.: 52603-48-2
M. Wt: 163.2 g/mol
InChI Key: GCSCENSWKWQJQG-UHFFFAOYSA-N
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Description

5-Amino-3-methylthiophene-2,4-dicarbonitrile is an organic compound with the molecular formula C7H5N3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile typically involves the reaction of 3-methylthiophene-2,4-dicarbonitrile with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylthiophene-2,4-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-3-methylthiophene-2,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-methylthiophene-2,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and nitrile groups can form hydrogen bonds or participate in nucleophilic or electrophilic interactions, affecting molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminothiophene-2-carbonitrile
  • 3-Methylthiophene-2,4-dicarbonitrile
  • 5-Bromothiophene-2-carbonitrile

Uniqueness

5-Amino-3-methylthiophene-2,4-dicarbonitrile is unique due to the combination of its amino and nitrile functional groups on a thiophene ring. This structural arrangement provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

5-amino-3-methylthiophene-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-4-5(2-8)7(10)11-6(4)3-9/h10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSCENSWKWQJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967032
Record name 5-Amino-3-methyl-2,4-thiophenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52603-48-2
Record name 5-Amino-3-methyl-2,4-thiophenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52603-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-dicyano-4-methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052603482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-3-methyl-2,4-thiophenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methylthiophene-2,4-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINO-3,5-DICYANO-4-METHYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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